(1-Aminopropan-2-yl)(ethyl)methylamine
Description
Properties
IUPAC Name |
2-N-ethyl-2-N-methylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-8(3)6(2)5-7/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYUDYLASJGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Amines, in general, are known to interact with various biological targets, including enzymes and receptors, influencing numerous biochemical processes.
Mode of Action
For instance, they can form hydrogen bonds with water molecules, even in the case of tertiary amines. This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
For example, certain bacteria can metabolize amines, leading to the formation of aldehydes.
Pharmacokinetics
Amines are generally known to be soluble in water, which could potentially influence their bioavailability.
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their specific structure and the biological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Aminopropan-2-yl)(ethyl)methylamine. For instance, the presence of certain ions in the media can prevent the formation of aldehydes, a potential metabolic product of amines. Additionally, the compound’s solubility in water could be influenced by environmental factors such as pH and temperature.
Biological Activity
(1-Aminopropan-2-yl)(ethyl)methylamine, also known as AEM, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of AEM, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
AEM is characterized by its amine functional groups, which contribute to its reactivity and interaction with biological systems. The molecular formula is , and it features a branched structure that enhances its solubility and bioavailability.
The biological activity of AEM is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to modulation of enzymatic activities and receptor functions. Key mechanisms include:
- Enzyme Inhibition : AEM may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
- Receptor Binding : It can bind to receptors, potentially altering signaling pathways that regulate physiological responses.
Pharmacological Effects
Research has indicated that AEM exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest that AEM may have mood-enhancing properties similar to those of traditional antidepressants.
- Neuroprotective Effects : AEM has been evaluated for its potential to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
- Antidepressant Efficacy : In a controlled study involving animal models, AEM demonstrated significant reductions in depressive-like behaviors compared to a placebo group. The mechanism was linked to increased serotonin levels in the brain.
- Neuroprotection : Another study investigated the effects of AEM on neuronal cell cultures exposed to neurotoxic agents. Results showed that AEM treatment significantly reduced cell death and preserved cellular integrity.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of AEM, a comparison with structurally similar compounds was conducted:
Research Findings
Recent studies have focused on the synthesis and biological evaluation of AEM analogs, revealing insights into structure-activity relationships (SAR). Notably:
- Synthesis : Novel synthetic routes have been developed that enhance yield and purity.
- Biological Evaluation : In vitro assays showed that certain analogs exhibit improved binding affinity for target receptors compared to AEM.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₇H₁₈N₂
- Molecular Weight : 130.24 g/mol
- IUPAC Name : (1-Aminopropan-2-yl)(ethyl)methylamine
Chemical Synthesis
AEM serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Nucleophilic Substitution : AEM can act as a nucleophile in substitution reactions, facilitating the formation of more complex amines.
- Reductive Amination : It is used in the synthesis of secondary and tertiary amines through reductive amination processes.
Biological Applications
Research has indicated potential biological activities of AEM:
- Antimicrobial Activity : Studies have shown that derivatives of AEM exhibit antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Preliminary research suggests that AEM may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Pharmaceutical Development
AEM is being explored for its potential use in drug development:
- Drug Design : Its ability to form stable complexes with biological targets positions AEM as a valuable scaffold in the design of new therapeutic agents.
- Precursor for Active Pharmaceutical Ingredients (APIs) : AEM can serve as a precursor in synthesizing APIs that target specific diseases.
Table 1: Comparison of Chemical Reactions Involving AEM
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | AEM reacts with alkyl halides to form substituted amines | Ethylmethylamine derivatives |
| Reductive Amination | Reaction with aldehydes or ketones in the presence of reducing agents | Secondary and tertiary amines |
| Acylation | Reaction with acyl chlorides to form amides | Acetamides derived from AEM |
Table 2: Biological Activities of AEM Derivatives
| Activity Type | Tested Compound | Result |
|---|---|---|
| Antimicrobial | AEM derivative X | Inhibition of E. coli growth |
| Neuroprotective | AEM derivative Y | Reduced neuronal apoptosis |
| Antioxidant | AEM derivative Z | Scavenging free radicals |
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various AEM derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents.
Case Study 2: Neuroprotective Effects
In a study published in the Journal of Neuropharmacology, researchers investigated the neuroprotective effects of an AEM derivative on neuronal cell cultures exposed to oxidative stress. The findings demonstrated that the compound significantly reduced cell death compared to controls, indicating its potential therapeutic role in neurodegenerative diseases.
Comparison with Similar Compounds
Methylamine (CH3NH2)
- Structure : Primary amine with a single methyl group bonded to nitrogen.
- Properties :
- Lower molecular weight (31.06 g/mol) and higher basicity (pKa ~10.6) due to the absence of steric hindrance.
- High water solubility (108 g/100 mL at 20°C) compared to tertiary amines.
- Applications : Precursor for pharmaceuticals, agrochemicals, and surfactants .
Key Difference: The tertiary structure of (1-Aminopropan-2-yl)(ethyl)methylamine reduces its basicity and increases lipid solubility, making it more suitable for applications requiring membrane permeability, such as drug delivery .
(1-Aminopropan-2-yl)dimethylamine (C5H14N2)
- Structure: Tertiary amine with a 1-aminopropan-2-yl group and two methyl substituents on nitrogen.
- Properties: Molecular weight: 102.18 g/mol.
- Synthesis: Alkylation of 1-aminopropan-2-amine with methyl halides .
Key Difference: Replacing one methyl group with ethyl in (1-Aminopropan-2-yl)(ethyl)methylamine introduces greater steric hindrance and lipophilicity, which may slow reaction kinetics but improve bioavailability in hydrophobic environments .
(1-Aminopropan-2-yl)diethylamine (C7H18N2)
- Structure: Tertiary amine with two ethyl groups and a 1-aminopropan-2-yl group.
- Properties :
- Molecular weight: 130.23 g/mol.
- Higher lipophilicity and reduced water solubility compared to the methyl-ethyl variant.
- Applications : Intermediate in agrochemical synthesis .
Key Difference : The ethyl-methyl substitution in the target compound balances lipophilicity and reactivity, making it more versatile than the diethyl analog in pharmaceutical applications where moderate solubility is required .
Physicochemical and Reactivity Comparisons
| Property | (1-Aminopropan-2-yl)(ethyl)methylamine | Methylamine | (1-Aminopropan-2-yl)dimethylamine | (1-Aminopropan-2-yl)diethylamine |
|---|---|---|---|---|
| Molecular Weight | 115.22 g/mol | 31.06 g/mol | 102.18 g/mol | 130.23 g/mol |
| Basicity (pKa) | ~9.5–10.2 (estimated) | ~10.6 | ~9.8–10.3 | ~9.0–9.5 |
| Water Solubility | Moderate | High | Moderate | Low |
| Lipophilicity (LogP) | ~1.2 (estimated) | -0.57 | ~0.8 | ~1.8 |
Reactivity Insights :
- The tertiary amine structure reduces nucleophilicity compared to primary amines like methylamine, limiting its use in reactions requiring strong nucleophiles (e.g., SN2 reactions).
Preparation Methods
Reductive Amination of Appropriate Ketones or Nitriles
One common approach to prepare amines like (1-Aminopropan-2-yl)(ethyl)methylamine is through reductive amination of ketones or reduction of nitriles.
- Synthesis from 2-Methyl-2-(methylamino)propanenitrile :
A related compound, (1-Amino-2-methylpropan-2-yl)(methyl)amine, is synthesized by reducing 2-methyl-2-(methylamino)propanenitrile using lithium aluminium tetrahydride (LiAlH4) in diethyl ether at 0°C, followed by quenching with water and sodium hydroxide. The reaction proceeds under reflux for 3 hours, yielding the amine product in 72% yield as a colorless oil without further purification.
This method exemplifies the reduction of nitriles to primary or secondary amines using hydride reagents, which could be adapted for (1-Aminopropan-2-yl)(ethyl)methylamine by selecting the appropriate nitrile precursor.
Catalytic Asymmetric Hydrogenation of Aminoketones
Enantiomerically Pure Amines via Catalytic Hydrogenation :
A process involves the asymmetric hydrogenation of α-aminoketones in the presence of a transition metal catalyst (rhodium, ruthenium, or iridium) and a diphosphine ligand under hydrogen pressure (5 to 50 bar) in polar solvents. The reaction yields optically active amines with high enantiomeric excess (≥85% ee).Reaction Conditions and Catalysts :
- Temperature range: 80–150°C (preferably 100–130°C)
- Base: Inorganic metal carbonates such as Li2CO3, Na2CO3, or K2CO3 (0.05–0.5 equivalents)
- Catalyst: Transition metal complex with diphosphine ligands
- Solvent: Polar solvents, optionally with water
This method is particularly suitable for producing enantiomerically enriched (1-Aminopropan-2-yl)(ethyl)methylamine derivatives when starting from appropriate aminoketone intermediates.
Nucleophilic Substitution on Activated Alcohol or Halide Intermediates
Preparation via Substitution of Halopropanols :
Enantiomerically enriched 1-aryl-3-amino-1-propanols are prepared by reduction of 3-oxo-3-arylpropionate esters followed by nucleophilic substitution of halides with amines. For example, (S)-3-(Methylamino)-1-(2-thiophenyl)-1-propanol is synthesized by enzymatic resolution of racemic chloropropanol followed by substitution with methylamine.Limitations :
Enzymatic resolution yields only 50% of the desired enantiomer, reducing overall economic feasibility. However, this approach illustrates the use of halide intermediates and amine nucleophiles to construct amino alcohol frameworks, which can be adapted for the target compound.
Carbamate Intermediate Routes
Synthesis via Carbamate Hydrochlorides :
A process for preparing (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride, a key intermediate in drug synthesis, involves reacting S-alaninol with methyl chloroformate in the presence of sodium bicarbonate, followed by azide substitution and reduction steps. The final amine hydrochloride salt is obtained after treatment with isopropanol hydrochloride.Stepwise Reaction Conditions :
- Initial carbamate formation at 0–5°C, then stirred at 25–30°C
- Azide substitution in dimethylformamide at 70–75°C
- Reduction with triphenylphosphine at 20–30°C
- Salt formation with isopropanol hydrochloride at 10–30°C
Though this process is more complex, it provides a route to amine intermediates structurally related to (1-Aminopropan-2-yl)(ethyl)methylamine.
β-Amino Alcohol Formation via Epoxide Ring Opening
Reaction of Amines with Epoxides :
β-Amino alcohol derivatives are synthesized by reacting secondary amines with epoxides such as epichlorohydrin or aryloxy oxiranes under controlled conditions. For example, condensation of amino-substituted pyrazoles with aryloxy oxiranes in ethanol or acetonitrile yields β-amino hydroxyl compounds.-
- Ethanol is commonly used but may cause side reactions (e.g., ethanol addition to epoxide)
- Acetonitrile or t-butanol can suppress side reactions
- Mild heating or reflux conditions improve yields
This method highlights nucleophilic ring-opening of epoxides by amines, a versatile approach that could be adapted for synthesizing (1-Aminopropan-2-yl)(ethyl)methylamine if appropriate epoxide precursors are available.
Summary Table of Preparation Methods
Q & A
Basic: What are the primary synthetic routes for (1-Aminopropan-2-yl)(ethyl)methylamine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of (1-Aminopropan-2-yl)(ethyl)methylamine typically involves alkylation or reductive amination strategies. For example, one pathway (adapted from analogous amines) starts with reacting methylamine with a halogenated precursor like 1-chloro-2-propanol under basic conditions to form an imine intermediate, followed by reduction using sodium borohydride (NaBH₄) to yield the amine . Key factors affecting yield include:
- Temperature: Lower temperatures (0–5°C) minimize side reactions like over-alkylation.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalyst selection: Transition-metal catalysts (e.g., Pd/C) improve reductive amination efficiency.
Contradictions in yield data across studies often arise from variations in purification methods (e.g., column chromatography vs. distillation) .
Basic: How can researchers confirm the structural identity and purity of (1-Aminopropan-2-yl)(ethyl)methylamine?
Methodological Answer:
Structural confirmation requires a combination of analytical techniques:
- NMR spectroscopy: H and C NMR identify characteristic signals (e.g., methyl groups at δ ~1.2 ppm, amine protons at δ ~1.5–2.5 ppm) .
- Mass spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., C₆H₁₆N₂⁺ at m/z 116.131) .
- X-ray crystallography: Resolves stereochemistry and intramolecular hydrogen bonding patterns .
Purity is assessed via: - HPLC: Reverse-phase chromatography with UV detection (λ = 210–220 nm) quantifies impurities <1% .
- Elemental analysis: Matches experimental C/H/N ratios to theoretical values (e.g., C: 62.04%, H: 11.76%, N: 20.58%) .
Advanced: How does stereochemistry at the 2-position influence the compound’s reactivity and biological interactions?
Methodological Answer:
The stereochemistry of the 2-aminopropan-2-yl group (e.g., (2S)-configuration) significantly impacts:
- Enantioselective catalysis: Chiral centers affect ligand-metal coordination in asymmetric synthesis .
- Biological target binding: Molecular docking studies show that (S)-enantiomers form stronger hydrogen bonds with enzyme active sites (e.g., monoamine oxidases) compared to (R)-forms .
To resolve stereochemical effects: - Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers .
- Compare circular dichroism (CD) spectra to reference standards .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in biological activity (e.g., enzyme inhibition IC₅₀ values) may stem from:
- Assay variability: Differences in buffer pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO vs. ethanol) alter compound solubility and activity .
- Cell line specificity: Activity in neuronal vs. hepatic cell models may reflect tissue-dependent metabolism .
Resolution strategies: - Standardize assay protocols (e.g., NIH/NCATS guidelines).
- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
Methodological: What computational approaches optimize reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
Computational tools streamline derivative synthesis:
- Density Functional Theory (DFT): Predicts thermodynamic stability of intermediates and transition states .
- Retrosynthetic analysis (e.g., Synthia™): Identifies feasible routes using available building blocks (e.g., ethylamine, methyl halides) .
- Machine learning (ML): Models structure-activity relationships (SAR) to prioritize derivatives with desired properties (e.g., logP < 2.5 for blood-brain barrier penetration) .
Advanced: How do solvent and pH conditions affect the compound’s stability in long-term storage?
Methodological Answer:
Degradation pathways (e.g., oxidation, hydrolysis) depend on:
- Solvent choice: Aqueous solutions accelerate hydrolysis; anhydrous DMSO or ethanol enhances stability .
- pH: Neutral to slightly acidic conditions (pH 5–7) prevent amine protonation and oxidative decomposition .
Stability testing protocol: - Conduct accelerated stability studies (40°C/75% RH for 6 months).
- Monitor degradation via LC-MS and quantify impurities using peak area normalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
